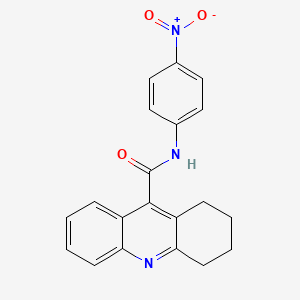![molecular formula C18H19NO5 B5133244 methyl 2-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate](/img/structure/B5133244.png)
methyl 2-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate, also known as MPBA, is a chemical compound that has been widely used in scientific research. It is a member of the benzoate ester family and has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of methyl 2-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate is not fully understood. It has been shown to bind to proteins and enzymes, and its fluorescence properties have been utilized to study protein-protein interactions. methyl 2-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects:
methyl 2-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. methyl 2-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate has also been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters such as dopamine and serotonin. methyl 2-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate has been shown to have anti-inflammatory and antioxidant properties as well.
Advantages and Limitations for Lab Experiments
Methyl 2-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate has several advantages for lab experiments. It is a fluorescent probe that can be used to study protein-protein interactions and ligand-receptor interactions. It is also a substrate for certain enzymes, making it a useful tool for studying enzyme kinetics. However, methyl 2-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate has some limitations as well. It has been shown to have low solubility in water, which can make it difficult to work with in certain experiments. methyl 2-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate can also be toxic to cells at high concentrations.
Future Directions
There are several future directions for research on methyl 2-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate. One area of research could focus on developing more efficient synthesis methods to increase the yield and purity of methyl 2-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate. Another area of research could focus on developing new applications for methyl 2-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate, such as using it as a tool to study drug metabolism and pharmacokinetics. Additionally, further research could be conducted to better understand the mechanism of action of methyl 2-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate and its effects on various biological processes.
Synthesis Methods
Methyl 2-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate can be synthesized by reacting 4-methoxyphenol with 3-bromopropanoic acid to obtain 3-(4-methoxyphenoxy)propanoic acid. This intermediate is then reacted with methyl 2-aminobenzoate to obtain methyl 2-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate. The synthesis method has been optimized to increase the yield and purity of methyl 2-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate.
Scientific Research Applications
Methyl 2-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate has been widely used in scientific research as a tool to study various biological processes. It has been used as a fluorescent probe to study protein-protein interactions, as a ligand to study G protein-coupled receptors, and as a substrate to study enzymes. methyl 2-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate has also been used as a model compound to study drug metabolism and pharmacokinetics.
properties
IUPAC Name |
methyl 2-[3-(4-methoxyphenoxy)propanoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-22-13-7-9-14(10-8-13)24-12-11-17(20)19-16-6-4-3-5-15(16)18(21)23-2/h3-10H,11-12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVQLDUXFADFGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCC(=O)NC2=CC=CC=C2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,N'-[oxybis(4,1-phenylenethio-4,1-phenylene)]bis(N-acetylacetamide)](/img/structure/B5133182.png)
![4-(5-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5133195.png)

![1-{[1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine](/img/structure/B5133215.png)
![[1-{[1-(5-chloro-2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B5133222.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5133224.png)
![1-[3-(4-methylphenyl)-1-adamantyl]-2-(1-pyrrolidinyl)ethanone hydrochloride](/img/structure/B5133231.png)
![(3R*,4R*)-1-cyclobutyl-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5133236.png)
![1-bromo-4-[3-(2-methoxy-4-methylphenoxy)propoxy]-2,5-dimethylbenzene](/img/structure/B5133249.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5133251.png)
![1-[5-(4-chloro-2,6-dimethylphenoxy)pentyl]piperidine](/img/structure/B5133259.png)